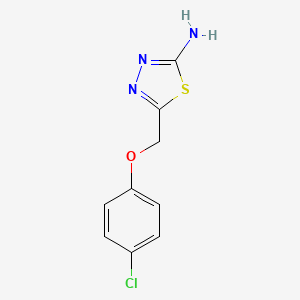

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPMGLZUKMLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353675 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84138-73-8 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The versatility of this heterocycle stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, this compound.

This document is designed for researchers and professionals in drug discovery and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a deep and applicable understanding of the process. We will detail a reliable synthetic pathway, outline a robust characterization cascade, and present the data in a clear, accessible format.

Part 1: Synthesis of the Target Compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] This method is robust, generally high-yielding, and utilizes readily available starting materials.

Principle and Reaction Mechanism

The core transformation involves the condensation of 4-chlorophenoxyacetic acid with thiosemicarbazide, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole ring. Concentrated sulfuric acid or phosphorus oxychloride typically serves as both the catalyst and a powerful dehydrating agent to drive the reaction to completion.[4]

The reaction proceeds via a well-established mechanism:[5]

-

Nucleophilic Attack : The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorophenoxyacetic acid.

-

Dehydration : A molecule of water is eliminated to form an intermediate, 1-((4-chlorophenoxy)acetyl)thiosemicarbazide.

-

Intramolecular Cyclization : The sulfur atom of the thiocarbonyl group attacks the carbonyl carbon, initiating the ring formation.

-

Final Dehydration : A second molecule of water is eliminated from the cyclized intermediate, resulting in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Caption: Synthetic workflow for the target compound.

Starting Materials and Reagents

| Reagent | Formula | M.W. | Role |

| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 186.59 g/mol | Carboxylic Acid Substrate |

| Thiosemicarbazide | CH₅N₃S | 91.13 g/mol | Amine/Sulfur Source |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 g/mol | Catalyst & Dehydrating Agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | Neutralizing Agent |

| Ethanol | C₂H₅OH | 46.07 g/mol | Recrystallization Solvent |

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous compounds.[4][6]

-

Reaction Setup : To a clean, dry 100 mL round-bottom flask, add 4-chlorophenoxyacetic acid (0.01 mol, 1.87 g) and thiosemicarbazide (0.01 mol, 0.91 g).

-

Acid Addition (Caution!) : In a fume hood, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture with constant swirling. The addition is exothermic and should be controlled to prevent overheating.

-

Heating : Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture in a water bath maintained at 70-80°C for 4 hours. The mixture will become a viscous solution.

-

Work-up : After 4 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous solution into a beaker containing 100 mL of crushed ice with vigorous stirring. A solid precipitate will form.

-

Neutralization : Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the effervescence ceases and the pH of the solution is approximately 7-8.

-

Isolation : Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold distilled water to remove any inorganic impurities.

-

Purification : Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying : Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain the final product, this compound.

Part 2: Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides unambiguous evidence.

Caption: Logical workflow for compound characterization.

Spectroscopic Analysis

2.1.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

N-H Stretching : Two distinct absorption bands are expected in the range of 3300-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[7]

-

C-H Stretching : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.[8]

-

C=N Stretching : A strong absorption peak characteristic of the C=N bond within the thiadiazole ring is expected around 1620-1580 cm⁻¹.[9]

-

C-O-C Stretching : The asymmetric stretching of the aryl-alkyl ether linkage will produce a strong band around 1250-1200 cm⁻¹.

-

C-Cl Stretching : A band in the fingerprint region, typically around 850-800 cm⁻¹, can be attributed to the C-Cl bond on the aromatic ring.[7]

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

-

¹H NMR Spectrum :

-

-NH₂ Protons : A broad singlet, exchangeable with D₂O, is expected for the two amine protons, typically appearing around δ 7.2-7.5 ppm.

-

Aromatic Protons : The four protons on the 4-chlorophenyl ring will appear as a classic AA'BB' system, presenting as two doublets between δ 6.9 and δ 7.4 ppm. The protons ortho to the chlorine atom will be at a different chemical shift than those ortho to the oxygen atom.

-

-O-CH₂- Protons : A sharp singlet corresponding to the two methylene protons will be observed, likely in the range of δ 5.2-5.5 ppm, deshielded by the adjacent oxygen and the thiadiazole ring.

-

-

¹³C NMR Spectrum :

-

Thiadiazole Carbons : The two carbons of the thiadiazole ring are expected to resonate at highly deshielded values, typically in the range of δ 165-170 ppm (C-2, attached to NH₂) and δ 150-155 ppm (C-5).[7]

-

Aromatic Carbons : Four distinct signals for the chlorophenyl ring carbons are expected between δ 115 and δ 160 ppm.

-

Methylene Carbon : The signal for the -CH₂- carbon should appear around δ 65-70 ppm.

-

2.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Ion Peak : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈ClN₃OS). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom (M⁺+2 peak) will provide definitive confirmation.[10]

-

Calculated M.W.: 241.70 g/mol

-

Physicochemical Analysis

-

Melting Point : A sharp and defined melting point is a strong indicator of the compound's purity. The literature value for this compound should be referenced if available, or the determined range should be recorded.

-

Thin-Layer Chromatography (TLC) : TLC is used to monitor the reaction's progress and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexane) indicates a high degree of purity.

Data Summary

| Parameter | Expected Result | Purpose |

| Yield | 75-85% | Reaction Efficiency |

| Appearance | White to off-white crystalline solid | Physical State |

| Melting Point | Sharp, defined range | Purity Assessment |

| FT-IR (cm⁻¹) | ~3250, 3150 (N-H), ~1600 (C=N), ~1240 (C-O-C) | Functional Group ID |

| ¹H NMR (δ, ppm) | ~7.3 (s, 2H, NH₂), 6.9-7.4 (m, 4H, Ar-H), ~5.3 (s, 2H, OCH₂) | Structural Confirmation |

| Mass Spec (m/z) | M⁺ at ~241/243 (3:1 ratio) | Molecular Weight & Formula |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

-

Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It must be handled with extreme care.

-

Avoid inhalation of solvent vapors and direct contact of chemicals with skin.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound from readily available precursors. The causality behind the synthetic strategy and the mechanistic pathway have been thoroughly explained. Furthermore, a comprehensive analytical workflow has been established to rigorously confirm the structure and purity of the final product. This framework provides researchers with the necessary technical insight and practical steps to confidently synthesize and validate this and other related 1,3,4-thiadiazole derivatives for further investigation in drug discovery and development programs.

References

- Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim. [Online]

-

Mathew, B. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules2021 , 26(17), 5216. [Link]

-

Kim, Y-J. et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry2013 , 78(1), 209-217. [Link]

-

Mathew, B. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. ResearchGate. [Link]

-

Singh, S. et al. Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Pharmaceutical Research International2021 , 33-43. [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. [Link]

-

Parmar, K. C.; Umrigar, N. H. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research2017 , 9(6), 202-214. [Link]

-

Ghorab, M. M. et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules2020 , 25(11), 2530. [Link]

-

Chen, Z. et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules2010 , 15(12), 9046-9056. [Link]

-

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis. [Link]

-

Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]

-

Al-Sodies, S. A. et al. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules2023 , 28(14), 5556. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. [Link]

-

Upadhyay, P. K.; Mishra, P. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry2017 , 10(1), 254-262. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. [Link]

-

5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online2008 , 64(Pt 12), o2398. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules2021 , 26(11), 3169. [Link]

-

Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Semantic Scholar. [Link]

-

1,3,4-Thiadiazol-2-amine, 5-[3-(4-chlorophenoxy)propyl]-N-methyl-. ChemBK. [Link]

Sources

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. jocpr.com [jocpr.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Unveiling Molecular Architecture

Introduction: The Significance of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone of innovation, renowned for its broad spectrum of pharmacological activities.[1] The molecule at the center of this guide, this compound (CAS 84138-73-8), is a compound of significant interest, marrying the established bioactivity of the 1,3,4-thiadiazole ring with a chlorophenoxy moiety, a feature often exploited to enhance therapeutic efficacy. The precise elucidation of its molecular structure is paramount for understanding its mechanism of action, ensuring purity, and guiding further derivatization in drug development programs.

This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques employed to characterize this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven rationale for the interpretation of the spectral features. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how these powerful analytical techniques converge to build a complete and unambiguous picture of a molecule's identity.

Visualizing the Analytical Workflow

The comprehensive characterization of a novel chemical entity is a multi-faceted process. The following workflow illustrates the logical progression of spectroscopic analyses to confirm the structure of this compound.

Caption: Figure 1. A flowchart illustrating the systematic approach to the spectroscopic characterization of the target compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, we can piece together the molecular puzzle.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and its residual water peak does not interfere with the aromatic signals. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum will display distinct signals corresponding to the different types of protons in the molecule. The interpretation is based on established chemical shift ranges for similar structural motifs.[2][3]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 7.35 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring ortho to the chlorine atom are expected to be deshielded and appear as a doublet due to coupling with the meta protons. |

| b | ~ 7.00 | Doublet | 2H | Ar-H (meta to Cl) | Protons on the chlorophenyl ring meta to the chlorine atom are less deshielded than the ortho protons and also appear as a doublet. |

| c | ~ 7.20 | Singlet (broad) | 2H | -NH₂ | The amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable. |

| d | ~ 5.30 | Singlet | 2H | -O-CH₂- | The methylene protons are adjacent to an electronegative oxygen atom and the thiadiazole ring, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete carbon count and insight into their chemical environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, switching to the ¹³C nucleus frequency.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (to produce singlets for all carbons)

-

Number of scans: 1024-2048 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Interpretation of the ¹³C NMR Spectrum

The expected ¹³C NMR spectrum will reveal all eight unique carbon atoms in the molecule. The chemical shifts are predicted based on data from analogous 1,3,4-thiadiazole and chlorophenoxy compounds.[4][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C5 (Thiadiazole) | The carbon atom of the thiadiazole ring bearing the substituent is typically found at a lower field. |

| ~ 158 | C2 (Thiadiazole) | The carbon atom of the thiadiazole ring attached to the amine group is also significantly deshielded. |

| ~ 156 | C-O (Aromatic) | The aromatic carbon directly bonded to the ether oxygen is deshielded. |

| ~ 129 | Ar-C (meta to Cl) | Aromatic carbons meta to the chlorine atom. |

| ~ 125 | C-Cl (Aromatic) | The aromatic carbon directly bonded to the chlorine atom. |

| ~ 116 | Ar-C (ortho to Cl) | Aromatic carbons ortho to the chlorine atom. |

| ~ 65 | -O-CH₂- | The methylene carbon, being attached to an electronegative oxygen, appears in this region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Interpretation of the IR Spectrum

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-3100 | N-H stretch | Primary amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine. |

| 3100-3000 | C-H stretch | Aromatic C-H | These absorptions are typical for C-H bonds in an aromatic ring. |

| ~2900 | C-H stretch | Aliphatic C-H (-CH₂-) | Corresponds to the stretching of the methylene C-H bonds. |

| ~1620 | C=N stretch | Thiadiazole ring | This strong absorption is characteristic of the C=N bond within the heterocyclic ring system.[3] |

| ~1590, ~1490 | C=C stretch | Aromatic ring | These bands are indicative of the carbon-carbon double bonds within the phenyl ring. |

| ~1240 | C-O-C stretch | Aryl-alkyl ether | The asymmetric C-O-C stretch for an aryl ether is a strong and characteristic band in this region. |

| ~1090 | C-Cl stretch | Aryl chloride | A strong absorption corresponding to the C-Cl bond on the aromatic ring. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern provides further structural confirmation.

Molecular Ion:

-

Expected m/z for C₉H₈³⁵ClN₃OS: 241.0

-

Expected m/z for C₉H₈³⁷ClN₃OS: 243.0

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The following diagram illustrates a plausible fragmentation pathway.

Caption: Figure 2. A simplified representation of the expected fragmentation of the parent molecule under electron ionization.

Integrated Conclusion: A Cohesive Structural Portrait

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound.

-

¹H and ¹³C NMR spectroscopy collaboratively map out the carbon-hydrogen framework, confirming the connectivity of the chlorophenoxy, methylene, and aminothiadiazole moieties.

-

IR spectroscopy provides definitive evidence for the presence of all key functional groups, including the primary amine, the aryl-alkyl ether linkage, and the characteristic vibrations of the aromatic and thiadiazole rings.

-

Mass spectrometry confirms the molecular weight and elemental composition (including the presence of chlorine) through the molecular ion peak and its isotopic distribution. The fragmentation pattern further corroborates the proposed structure.

Together, these techniques form a self-validating system of analysis, providing the high level of structural certainty required for advancing this promising molecule in research and development pipelines.

References

-

PubChem. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Shawali, A. S., Abdel-Galil, F. M., & Hassaneen, H. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, W. M., Ali, O. M., & Mohamed, A. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances, 13(23), 15810–15825.

-

BIOFOUNT. (n.d.). 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Al-Obaidi, A. S. M., & Al-Janabi, A. H. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(4), 834-843.

- Chen, Z., Xu, W., Liu, K., Yang, S., & Fan, H. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

-

SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-. Retrieved from [Link]

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., & Wang, Y. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1761.

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. NIST Chemistry WebBook. Retrieved from [Link]

- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(1).

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 4(1), 1-8.

- Kumar, A., Sharma, S., & Kumar, D. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals, 16(6), 805.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive examination of a specific derivative, 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine (CAS No. 84138-73-8).[3] We will delve into its molecular structure, synthesis protocols, detailed physicochemical properties, and advanced spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for further research and application.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers.

Chemical Structure:

Caption: 2D structure of this compound.

Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 84138-73-8[3]

-

Molecular Formula: C₉H₈ClN₃OS

-

Molecular Weight: 241.70 g/mol

Synthesis and Purification

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is a well-established process in organic chemistry. The most common and reliable method involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide.

Synthesis Workflow

The synthesis proceeds via a two-step conceptual pathway, which can often be performed in a one-pot reaction. The key transformation is the formation of the five-membered thiadiazole ring.

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Cyclization of (4-Chlorophenoxy)acetic acid with Thiosemicarbazide

This protocol is adapted from established methods for synthesizing analogous 1,3,4-thiadiazole derivatives.[4][5] The choice of a strong acid or dehydrating agent is critical for driving the cyclization to completion. While traditional methods use reagents like concentrated sulfuric acid or phosphorus oxychloride, modern approaches may utilize polyphosphate ester (PPE) for a milder, one-pot reaction.[5]

Materials:

-

(4-Chlorophenoxy)acetic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethanol or Acetone for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add (4-Chlorophenoxy)acetic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) to an excess of cold, concentrated sulfuric acid (or POCl₃) portion-wise. The slow addition and cooling are crucial to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 60-70°C for 3-5 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice with constant stirring. This step quenches the reaction and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with a base, such as concentrated ammonium hydroxide, until the pH is approximately 7-8. This step fully precipitates the amine product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual acid and inorganic salts.

-

Purification: Dry the crude product. The primary method of purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure crystalline this compound.

Physicochemical Properties

The physical properties of the compound dictate its behavior in various environments, which is critical for formulation and drug delivery studies.

| Property | Value / Description | Rationale & Significance |

| Physical State | Expected to be a crystalline solid at room temperature. | Crystalline solids have defined melting points and are generally more stable for storage. |

| Melting Point | Not explicitly reported, but related compounds melt in the 170-230°C range.[7][8] | A sharp melting point is an indicator of purity. The high range suggests a stable crystal lattice, likely stabilized by hydrogen bonding. |

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] | Low aqueous solubility is common for heterocyclic compounds and impacts bioavailability. Solubility in DMSO is essential for in vitro biological screening. |

| pKa | Not experimentally determined. The 2-amino group is weakly basic due to electron delocalization into the aromatic thiadiazole ring. | The basicity of the amine group is important for salt formation, which can be used to improve solubility and bioavailability. |

| Lipophilicity (LogP) | Not experimentally determined. Predicted to be moderately lipophilic due to the chlorophenyl and thiadiazole rings. | LogP is a key parameter in drug design, influencing membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. |

Spectroscopic and Spectrometric Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[9]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3100 | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group. Often appears as a doublet.[10] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the chlorophenyl ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂-) | Confirms the methylene bridge. |

| ~1630 | C=N Stretch | Thiadiazole Ring | A key indicator of the heterocyclic ring structure.[7] |

| ~1590 | C=C Stretch | Aromatic Ring | Further evidence of the chlorophenyl group. |

| 1250 - 1200 | C-O-C Stretch (Aryl Ether) | Ar-O-CH₂ | Confirms the ether linkage. |

| 850 - 800 | C-H Bend (p-substituted) | p-Chlorophenyl | The out-of-plane bending confirms the 1,4-substitution pattern on the phenyl ring. |

| 780 - 700 | C-Cl Stretch | Aryl Chloride | Indicates the presence of the chlorine substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~7.40 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the ether linkage. The signal is a doublet due to coupling with the meta protons.

-

δ ~7.00 ppm (d, 2H): Protons on the chlorophenyl ring meta to the ether linkage. This doublet couples with the ortho protons. The characteristic AA'BB' pattern confirms the 1,4-substitution.

-

δ ~7.30 ppm (s, 2H): Protons of the primary amine (-NH₂). This signal is a singlet, and its chemical shift can be variable. It is exchangeable with D₂O.

-

δ ~5.30 ppm (s, 2H): Protons of the methylene group (-O-CH₂-). This singlet indicates no adjacent protons to couple with. The downfield shift is due to the adjacent electronegative oxygen atom.[5]

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

δ ~165-170 ppm: C5 of the thiadiazole ring (attached to the methylene group).

-

δ ~155-160 ppm: C2 of the thiadiazole ring (attached to the amino group).

-

δ ~155 ppm: Quaternary carbon of the phenyl ring attached to the ether oxygen.

-

δ ~130-115 ppm: Four distinct signals for the remaining carbons of the p-chlorophenyl ring.

-

δ ~65 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Principle: Electron Impact Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio of the molecular ion and its fragments reveals the molecular weight and provides clues about the molecule's structure.[9]

Expected Observations:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 241.

-

Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 243 with an intensity of approximately one-third of the M⁺ peak. This distinctive 3:1 ratio is a definitive signature of the presence of a single chlorine atom.

-

Key Fragments: Fragmentation would likely occur at the bonds adjacent to the heteroatoms, leading to fragments corresponding to the chlorophenoxy moiety and the aminothiadiazole ring.

Crystallography and Molecular Interactions

While specific crystal structure data for this exact compound is not publicly available, analysis of closely related structures, such as 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, provides valuable insights.[4]

Key Structural Features:

-

The 1,3,4-thiadiazole ring is expected to be essentially planar.

-

The dihedral angle between the plane of the thiadiazole ring and the chlorophenyl ring will determine the overall 3D conformation of the molecule.

-

Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding between the 2-amino group of one molecule and a nitrogen atom of the thiadiazole ring of an adjacent molecule (N-H···N). This interaction is fundamental to the formation of stable crystal lattice structures, often linking molecules into chains or sheets.[4]

Caption: Intermolecular N-H···N hydrogen bonding in 1,3,4-thiadiazol-2-amines.

References

-

Al-Said, M. S., Bashandy, M. S., Al-Qasoumi, S. I., & Ghorab, M. M. (2011). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 16(8), 6493-6511. [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Sahu, P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-222. [Link]

-

ChemBK. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-[3-(4-chlorophenoxy)propyl]-N-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(6), 354-362. [Link]

-

Grigoryan, L. A., Petrosyan, S. K., & Danagulyan, G. G. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2). [Link]

-

Brieflands. (2016). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 2(3), 29-39. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

-

Matysiak, J. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 16(12), 28739-28757. [Link]

-

Sharma, S., Kumar, A., & Singh, R. K. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8750. [Link]

-

ResearchGate. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 77(1), 37-46. [Link]

-

DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bil. Enst. Dergisi, 20(1), 327-340. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-(4-chlorophenethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

Chemazone. (n.d.). 5-({amino}methyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]-1,3,4-thiadiazol-2-amine-cas-n-a/)

-

ResearchGate. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 4, 269-278. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 84138-73-8|this compound|BLD Pharm [bldpharm.com]

- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine Bioactivity

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide presents a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine. We will navigate the essential steps of modern computational drug discovery, from target identification and ligand preparation to molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document serves as a practical, technical manual for researchers and scientists, providing not only step-by-step protocols but also the scientific rationale behind each methodological choice, thereby ensuring a robust and reproducible computational analysis.

Introduction: The Rationale for In Silico Analysis

In the landscape of drug discovery, computational, or in silico, methods are indispensable for accelerating the identification of promising drug candidates while minimizing costs.[3][4] These techniques allow for the rapid screening of virtual compound libraries and the detailed study of molecular interactions that govern biological activity.

The subject of our investigation, this compound, belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This chemical family is well-represented in FDA-approved drugs and is known for its favorable pharmacokinetic properties.[1] Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, which can act through various mechanisms, including the inhibition of crucial signaling proteins like kinases.[5][6] Given that derivatives of this scaffold have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in oncology, this guide will focus on predicting the compound's activity against the EGFR kinase domain.[7][8]

The Overall In Silico Workflow

A successful computational study follows a structured and logical progression. The workflow detailed herein is designed to be a self-validating system, where the results of each stage inform and refine the next.

Caption: Overall workflow for in silico bioactivity prediction.

Phase 1: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This phase ensures that both the small molecule (ligand) and the protein target are structurally and chemically optimized for simulation.

Ligand Preparation Protocol

Objective: To obtain a chemically correct, low-energy 3D conformation of this compound.

-

Structure Retrieval:

-

Access the PubChem database ([Link]).

-

Search for "this compound". While a specific CID for this exact molecule may not exist, a closely related structure can be used as a starting point and modified, or it can be built using chemical sketcher software. For this guide, we will assume it is built and saved.

-

Download the structure in a 3D format, such as SDF or MOL2.

-

-

Energy Minimization:

-

Causality: The downloaded or sketched structure is not necessarily in its most stable, lowest-energy state. Energy minimization uses force fields (e.g., MMFF94) to adjust bond lengths and angles to find a more realistic and energetically favorable conformation, which is critical for accurate docking.[9]

-

Method: Import the 3D structure into a molecular modeling software (e.g., Avogadro, PyMOL, MOE).

-

Assign correct atom types and bond orders.

-

Perform energy minimization using a suitable algorithm like Steepest Descent followed by Conjugate Gradients until a stable energy minimum is reached.

-

Save the optimized structure as a PDBQT file, which includes partial charges and atom type definitions required for docking software like AutoDock Vina.

-

Target Protein Preparation Protocol

Objective: To prepare the EGFR kinase domain crystal structure for docking by removing non-essential molecules and adding necessary parameters.

-

Structure Retrieval:

-

Structure Cleaning and Optimization:

-

Causality: PDB files often contain experimental artifacts like water molecules, co-factors, and co-crystallized ligands that can interfere with the docking simulation. It is crucial to prepare a clean, biologically relevant model of the protein.

-

Method (using AutoDock Tools or similar software):

-

Load the PDB file (e.g., 2GS6.pdb).

-

Remove Water Molecules: Delete all HOH molecules. They are typically not involved in the primary binding interactions and can add unnecessary complexity.

-

Remove Co-crystallized Ligands/Ions: Remove any non-protein molecules from the binding site to make it available for our ligand.

-

Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding hydrogens is essential for correctly modeling hydrogen bonds.

-

Assign Kollman Charges: Compute and add partial charges to the protein atoms, which are necessary for calculating electrostatic interactions in the docking scoring function.

-

Save the prepared protein structure as a PDBQT file.

-

-

| Preparation Step | Rationale | Tool/Software Example |

| Ligand Retrieval | Obtain initial 2D/3D structure of the molecule. | PubChem |

| Ligand Energy Minimization | Achieve a stable, low-energy 3D conformation. | Avogadro, UCSF Chimera |

| Target Retrieval | Obtain experimentally determined 3D protein structure. | RCSB Protein Data Bank |

| Target Cleaning | Remove water, ions, and original ligands to clear the binding site. | AutoDock Tools, PyMOL |

| Protonation & Charges | Add hydrogens and partial charges for accurate interaction modeling. | AutoDock Tools |

Table 1: Summary of Ligand and Target Preparation Steps.

Phase 2: Core Computational Analysis

With prepared structures, we can now proceed to predict the interaction and properties of the compound.

Molecular Docking

Objective: To predict the preferred binding pose and affinity of the ligand within the EGFR active site. Molecular docking involves two main steps: sampling ligand conformations and scoring the poses.[11]

Caption: The molecular docking experimental workflow.

Protocol (using AutoDock Vina):

-

Define the Search Space (Grid Box):

-

Causality: Instead of searching the entire protein surface, we define a 3D grid box centered on the known ATP-binding site of EGFR. This dramatically increases computational efficiency and accuracy.[11] The center of the box can be determined from the coordinates of a co-crystallized inhibitor in a similar PDB structure (e.g., 1M17 with Erlotinib).[12]

-

Method: In AutoDock Tools, specify the center coordinates (X, Y, Z) and dimensions (e.g., 25x25x25 Å) of the grid box to encompass the entire active site.

-

-

Execute Docking Simulation:

-

Method: Use the command-line interface of AutoDock Vina, providing the prepared ligand and protein PDBQT files, and the grid box configuration.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

-

-

Analyze Results:

-

Binding Affinity: The output log file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger, more favorable binding interaction.

-

Binding Pose: Visualize the output PDBQT file in PyMOL or UCSF Chimera. Analyze the highest-scoring pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues (e.g., Met793, Leu718, Gly796 in EGFR).

-

| Metric | Description | Favorable Value |

| Binding Affinity | Estimated free energy of binding (kcal/mol). | < -7.0 (indicates strong binding) |

| Hydrogen Bonds | Key electrostatic interactions with protein backbone or side chains. | 2 or more with key residues |

| Hydrophobic Contacts | Interactions with non-polar residues in the binding pocket. | Multiple, well-defined contacts |

Table 2: Example Data Presentation for Docking Results.

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features responsible for the biological activity. A pharmacophore model can be used to screen large databases for novel compounds with a similar feature arrangement.[13]

Protocol (Ligand-Based):

-

Feature Identification:

-

Causality: Based on the docked pose, we identify the key chemical features of our ligand that are making crucial interactions. These features include Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Aromatic Rings (AR), and Hydrophobic (HY) groups.

-

Method: Using software like LigandScout or MOE, analyze the docked complex.[14][15] The amino group (-NH2) on the thiadiazole ring is a potential HBD. The nitrogen atoms in the ring and the ether oxygen are potential HBAs. The chlorophenyl group is both aromatic and hydrophobic.

-

-

Model Generation:

-

The software generates a 3D model consisting of spheres representing these features, with defined distances and angles between them. This model is a 3D query that encapsulates the necessary criteria for a molecule to bind to the EGFR active site.

-

ADMET Prediction

Objective: To computationally evaluate the drug-likeness and pharmacokinetic profile of the compound. A potent molecule is useless if it cannot reach its target in the body or is toxic.[16][17]

Protocol (using a web server like SwissADME):

-

Submission:

-

Navigate to the SwissADME web server ([Link]).

-

Input the SMILES string of this compound.

-

-

Analysis of Physicochemical Properties:

-

Lipinski's Rule of Five: A key guideline for oral bioavailability. Check for violations (MW > 500, LogP > 5, HBD > 5, HBA > 10).

-

Topological Polar Surface Area (TPSA): Predicts cell membrane permeability. A TPSA < 140 Ų is generally favorable for good cell penetration.

-

-

Analysis of Pharmacokinetic Properties:

-

GI Absorption: Predicted as High or Low.

-

Blood-Brain Barrier (BBB) Permeant: Yes/No prediction. For an EGFR inhibitor targeting non-brain cancers, non-permeance is often preferred to reduce CNS side effects.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions. Non-inhibitor is preferred.

-

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~257.7 g/mol | No violation (Lipinski) |

| LogP | ~2.5 | No violation (Lipinski) |

| H-Bond Donors | 1 | No violation (Lipinski) |

| H-Bond Acceptors | 4 | No violation (Lipinski) |

| TPSA | ~85 Ų | Good cell permeability predicted |

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | No | Reduced risk of CNS side effects |

| CYP Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions |

Table 3: Example Data Presentation for ADMET Prediction.

Data Synthesis and Conclusion

The final and most critical step is to synthesize the data from all analyses into a coherent hypothesis.

-

Docking suggests that our compound binds to the EGFR kinase active site with high affinity, forming key hydrogen bonds with the hinge region and making hydrophobic contact with gatekeeper residues.

-

Pharmacophore modeling provides a 3D blueprint of the necessary interactions, which can be used for future virtual screening campaigns.

-

ADMET prediction indicates that the compound possesses favorable drug-like properties, with good predicted oral absorption and a low risk of major pharmacokinetic issues.

References

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.

- Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2024).

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Bio-Byword Scientific Publishing. [Link]

-

ADMET Predictions. (n.d.). Deep Origin. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PMC - PubMed Central. [Link]

-

Crystal structure of the EGFR kinase domain in complex with an ATP analog-peptide conjugate (PDB ID: 2GS6). (2006). RCSB PDB. [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). PMC - NIH. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC - NIH. [Link]

-

The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. (n.d.). ResearchGate. [Link]

-

Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. (n.d.). ResearchGate. [Link]

-

ADMET prediction. (n.d.). Fiveable. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube. [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2023). Bitesize Bio. [Link]

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. mdpi.com [mdpi.com]

- 6. bepls.com [bepls.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. rcsb.org [rcsb.org]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

- 14. inteligand.com [inteligand.com]

- 15. youtube.com [youtube.com]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. fiveable.me [fiveable.me]

An In-depth Technical Guide to 5-Substituted 1,3,4-Thiadiazol-2-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged scaffold. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a cornerstone in the design of a multitude of biologically active agents.[1][2] Its significance is rooted in its versatile chemical nature and its ability to engage with a wide array of biological targets. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which endows its derivatives with the intrinsic potential to interfere with DNA replication processes.[3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring facilitates the crossing of cellular membranes, enhancing oral absorption and bioavailability.[3][5]

Among the various derivatives, the 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest. The presence of the =N–C–S moiety is often credited for its diverse pharmacological activities.[1][6] The substituent at the 5-position offers a crucial handle for medicinal chemists to modulate the physicochemical properties and pharmacological profile of the molecule, making it a focal point for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-substituted 1,3,4-thiadiazol-2-amine compounds, with a focus on their applications as anticancer, antimicrobial, and anticonvulsant agents.

Core Synthesis Strategies: From Thiosemicarbazides to Thiadiazoles

The construction of the 5-substituted 1,3,4-thiadiazol-2-amine scaffold predominantly relies on the cyclization of thiosemicarbazide precursors. Several synthetic routes have been established, with the choice of method often depending on the nature of the starting materials and the desired scale of the reaction.

Oxidative Cyclization of Thiosemicarbazones

A common and efficient method involves the oxidative cyclization of thiosemicarbazones, which are typically prepared by the condensation of an aldehyde with thiosemicarbazide. The subsequent cyclization can be achieved using various oxidizing agents, with ferric chloride (FeCl₃) being a widely used reagent.

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines via Oxidative Cyclization [7]

-

Step 1: Synthesis of Thiosemicarbazone.

-

To a solution of the desired substituted benzaldehyde (0.01 mol) in ethanol, add thiosemicarbazide (0.01 mol).

-

Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid or concentrated sulfuric acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated thiosemicarbazone, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

-

-

Step 2: Oxidative Cyclization to 1,3,4-Thiadiazole.

-

Suspend the synthesized thiosemicarbazone (0.005 mol) in a suitable solvent like ethanol.

-

Add an aqueous solution of ferric chloride (FeCl₃) (0.01 mol) dropwise with constant stirring.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., ammonia solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or dimethylformamide).

-

Dehydrocyclization of Acylthiosemicarbazides

Another prevalent method is the acid-catalyzed dehydrocyclization of 4-substituted benzoyl thiosemicarbazides. This approach involves the initial acylation of thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines via Dehydrocyclization [8]

-

Step 1: Synthesis of 4-Substituted Benzoyl Thiosemicarbazide.

-

Dissolve thiosemicarbazide (0.015 mol) and a 4-substituted benzoic acid ester (0.01 mol) in methanol by heating.

-

Reflux the reaction mixture for 8-10 hours.

-

Add an ice-water mixture to the resulting solution to precipitate the product.

-

Filter the solid, dry, and recrystallize from rectified spirit.

-

-

Step 2: Dehydrocyclization to 1,3,4-Thiadiazole.

-

Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with shaking.

-

Heat the mixture between 60-70°C for 5 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).

-

Filter the precipitated product, wash with water, and recrystallize from a suitable solvent.

-

Visualization of Synthetic Pathways

Caption: Common synthetic routes to 5-substituted 1,3,4-thiadiazol-2-amines.

A Spectrum of Biological Activities: Therapeutic Promise

The 5-substituted 1,3,4-thiadiazol-2-amine scaffold has been extensively explored for a wide range of pharmacological activities. This section will delve into its most prominent therapeutic applications: anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly into microtubules, which are essential for mitosis. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[9]

-

Kinase Inhibition: Many cellular signaling pathways that regulate cell growth and proliferation are driven by protein kinases. Aberrant kinase activity is a hallmark of many cancers. Several 1,3,4-thiadiazole compounds have been identified as inhibitors of various kinases, including tyrosine kinases and focal adhesion kinase (FAK), thereby disrupting these oncogenic signaling cascades.[3][9]

-

Enzyme Inhibition: These compounds can also target other enzymes vital for cancer cell function. For instance, some derivatives have shown inhibitory activity against histone deacetylases (HDACs), which play a role in gene expression regulation, and topoisomerase II, an enzyme involved in DNA replication.[9][10]

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity:

The nature of the substituent at the 5-position of the thiadiazole ring plays a critical role in determining the anticancer potency.

| Substituent at 5-position | General Observation on Anticancer Activity | Reference |

| Aromatic rings (e.g., phenyl, substituted phenyl) | Generally enhances anticancer activity. Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) on the phenyl ring often increase potency. | [2][8] |

| Heterocyclic rings | Can lead to potent compounds, with the specific heterocycle influencing activity and selectivity. | [3] |

| Alkyl or aralkyl groups | Activity varies depending on the size and nature of the group. | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[14] These compounds have shown activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.

Structure-Activity Relationship (SAR) in Antimicrobial Activity:

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiadiazole ring and any attached aromatic systems.

| Substituent at 5-position | General Observation on Antimicrobial Activity | Reference |

| Halogen-substituted phenyl rings (-F, -Cl) | Often exhibit good antibacterial and antifungal activity. | [8] |

| Nitro-substituted phenyl rings (-NO₂) | Can enhance activity against certain microbial strains. | [15] |

| Adamantyl group | Introduction of an adamantyl moiety has been shown to improve antibacterial activity. | [15] |

| Free amino group at C2 | The presence of an unsubstituted amino group at the 2-position is often crucial for activity. | [15] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [11]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity: A Potential for Epilepsy Treatment

Several 1,3,4-thiadiazole derivatives have been investigated for their anticonvulsant properties, showing promise as potential therapeutic agents for epilepsy.[16][17]

Mechanism of Anticonvulsant Action:

While the exact mechanisms are not fully elucidated for all derivatives, some are believed to exert their effects by modulating the activity of ion channels in the central nervous system, thereby reducing neuronal excitability.

Structure-Activity Relationship (SAR) in Anticonvulsant Activity:

The anticonvulsant activity is significantly influenced by the substituents on the thiadiazole ring.

| Substituent | General Observation on Anticonvulsant Activity | Reference |

| Aromatic substituents at C5 (e.g., biphenylyl) | Can lead to potent anticonvulsant activity with reduced neurotoxicity. | [17][18] |

| Alkyl substitution on a hydrazine moiety at C2 | Has been shown to produce potent compounds lacking sedation and ataxia. | [18] |

| Electron-donating groups (e.g., -OCH₃) on the phenyl ring | Have been associated with significant protection in preclinical models. | [16] |

Experimental Protocol: Maximal Electroshock (MES) Test [16][19][20]

-

Animal Model: Use laboratory animals such as mice or rats.

-

Compound Administration: Administer the test compounds intraperitoneally or orally at various doses.

-

Induction of Seizure: After a specific period to allow for drug absorption, induce a seizure by delivering a high-frequency electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The effective dose (ED₅₀) can be determined.

Future Perspectives and Conclusion

The 5-substituted 1,3,4-thiadiazol-2-amine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the ease with which its structure can be modified make it an attractive template for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Development of Drug Delivery Systems: Improving the pharmacokinetic properties and reducing potential off-target effects of promising lead compounds.

-

Exploration of New Therapeutic Areas: Investigating the potential of 1,3,4-thiadiazole derivatives in other disease areas where their known biological activities could be beneficial.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

-

Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Thiadiazole derivatives as anticancer agents. PMC. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

-